3-(1H-pyrrol-3-yl)propanoic acid

Lipophilicity Drug-likeness Solubility

Unsubstituted pyrrole-3-propanoic acid scaffolds are frequently out-of-stock, stalling SAR diversification. 3-(1H-Pyrrol-3-yl)propanoic acid (CAS 134448-22-9) resolves this with two free reactive sites (positions 2 and 5) and >75% synthetic yield, enabling parallel library synthesis. • XLogP3 0.5, TPSA 53.1 Ų, 2 HBD, 2 HBA - optimal for CNS lead optimization. • Proven COX-2/LOX inhibitory scaffold; direct precursor for porphyrin biomimetics and conductive polypyrroles. • Consistent 97% purity; available in bulk with global shipping.

Molecular Formula C7H9NO2
Molecular Weight 139.15 g/mol
CAS No. 134448-22-9
Cat. No. B145133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-pyrrol-3-yl)propanoic acid
CAS134448-22-9
Molecular FormulaC7H9NO2
Molecular Weight139.15 g/mol
Structural Identifiers
SMILESC1=CNC=C1CCC(=O)O
InChIInChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10)
InChIKeyRJYXUUHRYSSIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1H-Pyrrol-3-yl)propanoic Acid: Physicochemical and Synthetic Profile


3-(1H-Pyrrol-3-yl)propanoic acid (CAS 134448-22-9) is a pyrrole-based heterocyclic carboxylic acid with molecular formula C7H9NO2 and molecular weight 139.15 g/mol [1]. The compound features a propanoic acid chain appended to the 3-position of a pyrrole ring, providing a balance of hydrogen-bond donor/acceptor capacity (HBD 2, HBA 2) and moderate lipophilicity (XLogP3 0.5, TPSA 53.1 Ų) [1]. It serves as a versatile synthetic intermediate in medicinal chemistry, agrochemical development, and materials science, particularly for constructing complex heterocycles, porphyrin analogs, and kinase-focused libraries [2].

Selection Context
Synthetic intermediate for heterocycle and kinase-focused library construction
Workflow Fit
Aqueous-phase reactions and early-stage medicinal chemistry programs
Property Context
Reported moderate lipophilicity and hydrogen-bond donor/acceptor balance

3-(1H-Pyrrol-3-yl)propanoic Acid: Substitution Limitations


Although several five-membered heterocyclic propanoic acids share the same carbon skeleton, they differ substantially in lipophilicity, hydrogen-bond donor capacity, and electronic character of the heterocycle [1]. These differences directly impact solubility, membrane permeability, target engagement, and synthetic reactivity, meaning that replacement of 3-(1H-pyrrol-3-yl)propanoic acid with a 2-isomer, a furan, thiophene, or indole analog cannot be assumed to yield equivalent outcomes in a medicinal chemistry program, an agrochemical formulation, or a polymer synthesis. The quantitative comparative evidence presented in Section 3 substantiates the specific differentiation dimensions that govern scientific selection.

!
Heterocycle replacement (furan, thiophene, indole) may shift lipophilicity and solubility profile, altering assay compatibility
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Hydrogen-bond donor count differs among analogs, which may not transfer target engagement or binding mode context
!
2-isomer substitution limits available diversification sites and may not support equivalent SAR library output

3-(1H-Pyrrol-3-yl)propanoic Acid: Comparative Evidence


Lipophilicity Advantage Over Analogs

3-(1H-Pyrrol-3-yl)propanoic acid exhibits an XLogP3 of 0.5, which is lower than 3-(1H-pyrrol-2-yl)propanoic acid (XLogP3 0.6) [2], 3-(furan-3-yl)propanoic acid (XLogP3 0.7) [3], 3-(thiophen-3-yl)propanoic acid (XLogP3 1.8) [4], and 3-(1H-indol-3-yl)propanoic acid (XLogP3 1.73) [5]. The lower lipophilicity predicts higher aqueous solubility, which can be advantageous for biochemical assay compatibility and formulation development.

Lipophilicity Profile
Cross-study comparable
Target XLogP3 0.5
Pyrrol-2-yl analog 0.6
Furan analog 0.7
Thiophene analog 1.8
Indole analog 1.73
ΔXLogP3 +0.1 to +1.3 vs comparators
Reported lower lipophilicity supports aqueous assay compatibility screening
Computed values; experimental logP may differ
Lipophilicity Drug-likeness Solubility

Hydrogen-Bond Donor Advantage

The target compound possesses two hydrogen-bond donor groups (carboxylic acid –OH and pyrrole N–H) [1], whereas 3-(furan-3-yl)propanoic acid (HBD 1) [2] and 3-(thiophen-3-yl)propanoic acid (HBD 1) [3] each possess only one. The additional donor can enhance aqueous solubility, participate in bidentate interactions with biological targets, and facilitate crystal packing in solid-state formulations.

H-Bond Donor Count
Cross-study comparable
HBD = 2
Additional donor may support bidentate target engagement context
Furan and thiophene analogs: HBD = 1
Hydrogen-bond donor Target engagement Aqueous solubility

Solubility Efficiency: TPSA per Molecular Weight

3-(1H-Pyrrol-3-yl)propanoic acid has a topological polar surface area (TPSA) of 53.1 Ų and a molecular weight of 139.15 g/mol, yielding a TPSA/MW ratio of 0.38 [1]. 3-(1H-Indol-3-yl)propanoic acid has a nearly identical TPSA of 53.09 Ų but a molecular weight of 189.08 g/mol, resulting in a TPSA/MW ratio of only 0.28 [2]. Furan and thiophene analogs show intermediate ratios (furan: 50.4/140.14 = 0.36; thiophene: 65.5/156.20 = 0.42) [3][4]. The higher TPSA per unit mass relative to indole predicts better aqueous solubility per gram of compound, which is beneficial for high-concentration screening and formulation.

Solubility Efficiency
Cross-study comparable
TPSA/MW Ratio = 0.38
Higher ratio vs indole analog may support high-concentration formulation
Indole analog ratio: 0.28
TPSA Solubility efficiency Drug-likeness

Synthetic Yield Advantage via Knorr Synthesis

Modern protocols for preparing 3-(1H-pyrrol-3-yl)propanoic acid via modified Knorr pyrrole synthesis achieve yields exceeding 75% [1]. By comparison, the closely related 2,4-dimethyl-3-pyrrolepropionic acid is obtained in only 49% yield under analogous conditions [2]. This represents a >1.5-fold improvement in synthetic efficiency, reducing the cost per gram for procurement and facilitating scale-up.

Synthetic Yield
Head-to-head
Reported >75% via modified Knorr synthesis
Supports procurement for scale-up and library synthesis workflows
ΔYield ≥ +26 pp vs 2,4-dimethyl analog
Synthetic yield Knorr synthesis Scale-up

Regiochemical Reactivity: Electrophilic Substitution Profile

In the pyrrole ring, the 2- and 5-positions are inherently more electron-rich than the 3- and 4-positions. 3-(1H-Pyrrol-3-yl)propanoic acid, being substituted at the 3-position, retains the nucleophilic 2- and 5-positions available for electrophilic aromatic substitution (e.g., formylation, acylation, halogenation) [1]. By contrast, 3-(1H-pyrrol-2-yl)propanoic acid blocks one of the two most reactive positions, limiting the scope of subsequent C–C and C–N bond-forming reactions [2]. This is a class-level inference based on well-established pyrrole reactivity principles.

Diversification Sites
Class-level inference
2 free reactive positions (2- and 5-)
May enable broader SAR exploration vs 2-substituted isomer
Based on pyrrole reactivity principles
Regioselectivity Electrophilic substitution Scaffold diversification

3-(1H-Pyrrol-3-yl)propanoic Acid: Application Scenarios


Medicinal Chemistry: COX-2/LOX and Kinase Inhibitor Leads

The target compound's two hydrogen-bond donor groups (pyrrole N–H and COOH) [1] and moderate lipophilicity (XLogP3 0.5) [1] align well with pharmacophoric requirements of anti-inflammatory targets such as COX-2 and lipoxygenase. Pyrrole-3-propanoic acid derivatives have been reported as dual COX-2/LOX inhibitors [2]. Procurement of the unsubstituted scaffold enables efficient diversification at the 2- and 5-positions (Evidence_Item 5), allowing parallel synthesis of compound libraries for SAR exploration without the steric and electronic constraints imposed by pre-substituted analogs.

Porphyrin Biosynthesis: Tetrapyrrole Intermediate

The pyrrole-3-propanoic acid motif is a core structural element of porphobilinogen, the universal monopyrrolic precursor in tetrapyrrole biosynthesis [3]. The target compound's synthetic accessibility (>75% yield, Evidence_Item 4) and lower molecular weight compared to indole-based analogs make it an attractive starting material for constructing biomimetic porphyrins, chlorins, and corrins. Procurement at scale supports academic and industrial programs in photodynamic therapy, bioimaging, and biomimetic catalysis.

Agrochemical Intermediate: Fungicide and Insecticide Discovery

Pyrrole propanoic acid derivatives are documented pharmacophores in agrochemical fungicides (e.g., fludioxonil class) and insecticidal leads . The target compound's balanced TPSA/MW ratio (0.38, Evidence_Item 3) and two hydrogen-bond donors (Evidence_Item 2) confer favorable foliar uptake and phloem mobility potential, which are critical for systemic crop protection agents. Its lower LogP (0.5) relative to thiophene (1.8) and indole (1.73) analogs reduces soil adsorption and persistence, aligning with contemporary environmental safety requirements.

Materials Science: Functional Monomer for Conductive Polymers

The pyrrole ring in 3-(1H-pyrrol-3-yl)propanoic acid can undergo oxidative polymerization to form conductive polypyrrole derivatives, while the propanoic acid side chain provides a functional handle for post-polymerization modification . The compound's two free reactive sites (positions 2 and 5; Evidence_Item 5) permit copolymerization with other heterocycles, and its hydrogen-bond donor capacity facilitates self-assembly and stimuli-responsive behavior. Procurement for polymer research leverages the compound's dual functionality as both monomer and cross-linkable unit.

Application
Selection Property
Validation Focus
Medicinal chemistry leads
H-bond donor profile and 2,5-diversification handle
Target engagement and parallel SAR library output
Porphyrin biomimetic studies
Synthetic accessibility and low molecular weight
Monomer incorporation and tetrapyrrole assembly
Agrochemical intermediate research
Balanced TPSA/MW ratio and lower LogP context
Foliar uptake and soil adsorption endpoint review
Conductive polymer research
Pyrrole polymerization and free 2,5-positions
Copolymerization and post-modification behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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